Thiazolo[4,5-d]pyrimidine-2,7-diamine
CAS No.: 30162-02-8
Cat. No.: VC3737193
Molecular Formula: C5H5N5S
Molecular Weight: 167.19 g/mol
* For research use only. Not for human or veterinary use.
![Thiazolo[4,5-d]pyrimidine-2,7-diamine - 30162-02-8](/images/structure/VC3737193.png)
CAS No. | 30162-02-8 |
---|---|
Molecular Formula | C5H5N5S |
Molecular Weight | 167.19 g/mol |
IUPAC Name | [1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine |
Standard InChI | InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10) |
Standard InChI Key | GUAFRDFLFKZWEG-UHFFFAOYSA-N |
SMILES | C1=NC(=C2C(=N1)N=C(S2)N)N |
Canonical SMILES | C1=NC(=C2C(=N1)N=C(S2)N)N |
Structural Characteristics and Nomenclature
Core Architecture
The thiazolo[4,5-d]pyrimidine system consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a pyrimidine ring (a six-membered diazine) at positions 4 and 5. The fusion pattern creates a rigid bicyclic framework, with the thiazole’s sulfur atom at position 1 and nitrogen at position 3. The 2,7-diamine substitution introduces primary amine groups at positions 2 (on the thiazole ring) and 7 (on the pyrimidine ring), as illustrated below:
Structural Formula:
Thiazolo[4,5-d]pyrimidine-2,7-diamine
Molecular Formula:
Molecular Weight: 198.22 g/mol .
Isomerism and Analogues
Variations in fusion positions (e.g., thiazolo[5,4-d]pyrimidine) or substituent patterns yield structurally distinct analogues. For example, N~2~-(4-nitrophenyl) thiazolo[5,4-d]pyrimidine-2,7-diamine (PubChem CID: 4601364) features a nitroaryl group at position 2 and a molecular weight of 288.29 g/mol . Such modifications profoundly influence physicochemical properties and biological activity .
Synthetic Methodologies
Cyclization of 4-Aminopyrimidin-5-yl Thiocyanates
A seminal approach involves the cyclization of 4-aminopyrimidin-5-yl thiocyanates under basic conditions. This method, reported in early studies, enables the construction of the thiazolo[4,5-d]pyrimidine core. For instance, treatment of thiazole-4,5-dicarboxamide with potassium hypobromite was attempted to synthesize thiazolo[4,5-d]pyrimidine-5,7-diol, but instability led to disulfide byproducts .
Deamination Strategies
Deamination of aminothiazolo[4,5-d]pyrimidines using nitrous acid has proven effective for introducing hydroxyl or thiol groups. This method preserves the bicyclic structure while enabling selective functionalization at position 7 .
Representative Synthesis Pathway
A patented route to substituted thiazolo[4,5-d]pyrimidines involves:
-
Condensation of 4-amino-5-thiocyanatopyrimidine with alkyl halides.
-
Cyclization under acidic or basic conditions to form the thiazole ring.
-
Subsequent deprotection or functionalization of amine groups .
Example:
Physicochemical Properties
Solubility and Stability
Thiazolo[4,5-d]pyrimidine-2,7-diamine exhibits limited aqueous solubility due to its aromatic heterocyclic structure. Stability studies indicate susceptibility to oxidative degradation, particularly in the absence of electron-donating substituents .
Spectroscopic Data
Biological Activities and Mechanisms
Adenosine Receptor Antagonism
Derivatives such as 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibit nanomolar to femtomolar affinity for the human A adenosine receptor (AR). Compounds 13 and 14 demonstrated inverse agonism, suppressing cyclic AMP production and showing antinociceptive effects surpassing morphine in murine models .
Table 1: Pharmacological Profiles of Selected Derivatives
Compound | A AR (nM) | cAMP Inhibition (%) | Analgesic Efficacy (vs. Morphine) |
---|---|---|---|
13 | 0.002 | 98 | 120% |
14 | 0.005 | 95 | 110% |
Antimicrobial Activity
Thiazolo[4,5-d]pyrimidine-2(3H)-thiones display selective activity against Candida albicans (MIC: 8–16 µg/mL), with weaker effects on Escherichia coli and Pseudomonas aeruginosa. The 2,7-diamine scaffold’s planar structure likely facilitates DNA intercalation or enzyme inhibition .
Future Directions
Targeted Drug Design
Optimizing solubility via N-alkylation or prodrug strategies could enhance bioavailability. Molecular docking studies suggest interactions with ATP-binding pockets in kinases .
Expanding Therapeutic Indications
Ongoing research explores applications in oncology (e.g., tyrosine kinase inhibition) and immunology (e.g., PDE4 inhibition) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume